molecular formula C15H15NO B6596679 (E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine CAS No. 31490-38-7

(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine

Cat. No.: B6596679
CAS No.: 31490-38-7
M. Wt: 225.28 g/mol
InChI Key: UHERNABOIPEDIY-UHFFFAOYSA-N
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Description

(E)-(4-methoxyphenyl)methylamine is an organic compound with the molecular formula C15H15NO It is characterized by the presence of a methoxy group attached to a phenyl ring and a benzylidene amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-methoxyphenyl)methylamine typically involves the condensation reaction between 4-methoxybenzylamine and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of (E)-(4-methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (4-methoxyphenyl)methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-(4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-methoxyphenyl)methylamine
  • (E)-(4-methoxyphenyl)methylamine derivatives
  • (E)-(4-methoxyphenyl)methylamine analogs

Uniqueness

(E)-(4-methoxyphenyl)methylamine is unique due to its specific structural features, such as the methoxy group and the benzylidene amine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHERNABOIPEDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450123
Record name Benzenemethanamine, 4-methoxy-N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31490-38-7
Record name Benzenemethanamine, 4-methoxy-N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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